Methyl 2-[2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-1-yl]acetate
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Overview
Description
Methyl 2-[2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-1-yl]acetate is a complex organic compound that features a thiophene ring, a pyridine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-1-yl]acetate typically involves multi-step organic reactions. One common method involves the lithiation of 2-bromothiophene followed by reaction with dimethyl oxalate in tetrahydrofuran under inert atmosphere conditions . This method ensures the formation of the desired thiophene derivative with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-1-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
Methyl 2-[2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-1-yl]acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of Methyl 2-[2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-1-yl]acetate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine contain thiophene rings and exhibit similar pharmacological properties.
Pyridine Derivatives: Compounds such as niacin and pyridoxine have pyridine rings and are used in various medicinal applications.
Uniqueness
Methyl 2-[2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-1-yl]acetate is unique due to its combination of a thiophene ring, a pyridine ring, and an ester functional group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H11NO3S |
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Molecular Weight |
249.29 g/mol |
IUPAC Name |
methyl 2-(2-oxo-4-thiophen-2-ylpyridin-1-yl)acetate |
InChI |
InChI=1S/C12H11NO3S/c1-16-12(15)8-13-5-4-9(7-11(13)14)10-3-2-6-17-10/h2-7H,8H2,1H3 |
InChI Key |
GYQUQQCPWWCURG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=CC(=CC1=O)C2=CC=CS2 |
Origin of Product |
United States |
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